molecular formula C11H13N3O B6223305 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol CAS No. 2768327-69-9

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol

Cat. No.: B6223305
CAS No.: 2768327-69-9
M. Wt: 203.2
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Description

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol is a chemical compound that features an imidazole ring substituted with an amino group and a methyl group, attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Substitution Reactions: The amino and methyl groups are introduced to the imidazole ring through substitution reactions using appropriate reagents such as methyl iodide and ammonia.

    Coupling with Phenol: The final step involves coupling the substituted imidazole ring with a phenol derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole and phenol derivatives.

Scientific Research Applications

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The amino and phenol groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The imidazole ring can also coordinate with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-amino-1H-imidazol-5-yl)-2-methylphenol: Lacks the methyl group on the imidazole ring.

    4-(2-amino-1-methyl-1H-imidazol-5-yl)phenol: Lacks the methyl group on the phenol ring.

    4-(2-amino-1H-imidazol-5-yl)phenol: Lacks both methyl groups.

Uniqueness

4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol is unique due to the presence of both amino and methyl groups on the imidazole ring and a methyl group on the phenol ring

Properties

CAS No.

2768327-69-9

Molecular Formula

C11H13N3O

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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